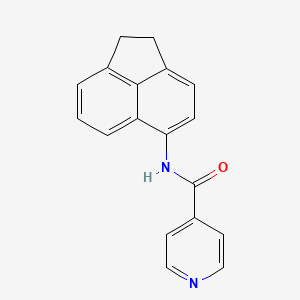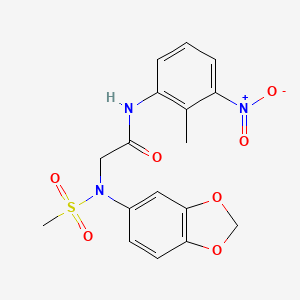![molecular formula C20H22BrNO3S B5141231 4-({4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)morpholine](/img/structure/B5141231.png)
4-({4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)morpholine is a chemical compound that belongs to the class of thioamides. It has been widely studied for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-({4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)morpholine is not fully understood. However, it has been reported to act as an inhibitor of certain enzymes, such as tyrosine kinase and cyclooxygenase-2 (COX-2). These enzymes play a crucial role in the development and progression of cancer and inflammatory diseases. By inhibiting these enzymes, this compound may prevent the growth and spread of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)morpholine have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-({4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)morpholine in lab experiments include its potential as a lead compound for the development of new anticancer and anti-inflammatory drugs. However, the limitations of using this compound include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
Several future directions for the research on 4-({4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)morpholine can be identified. These include the development of new synthesis methods to improve the yield and purity of the product, the evaluation of its efficacy and safety in clinical trials, and the identification of its molecular targets and mechanism of action. In addition, the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and inflammatory diseases should be explored.
Synthesemethoden
The synthesis of 4-({4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)morpholine involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 4-bromobenzyl chloride in the presence of a base. The resulting intermediate is then reacted with thioamides to obtain the final product. The synthesis of this compound has been reported in several research articles, and various modifications have been made to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
4-({4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)morpholine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. Several research articles have reported the synthesis and biological evaluation of this compound against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, and bacterial infections.
Eigenschaften
IUPAC Name |
[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO3S/c1-2-24-19-13-16(20(26)22-9-11-23-12-10-22)5-8-18(19)25-14-15-3-6-17(21)7-4-15/h3-8,13H,2,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMAITMDZIBXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}(morpholin-4-yl)methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(4-butylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5141156.png)


![5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5141202.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-3-phenyl-2-propen-1-yl]piperidine](/img/structure/B5141217.png)
![N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5141218.png)

![N-{3-[N-({1-[(pentamethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5141227.png)

![4-[4-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5141251.png)
![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5141259.png)
![N-[(2-benzoyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]benzamide](/img/structure/B5141260.png)
![4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5141264.png)